3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
Description
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a combination of piperazine, sulfonyl, pyrazole, and carboxylic acid functional groups
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-16-5-4-7-18(13-16)24-9-11-26(12-10-24)31(29,30)20-19(21(27)28)15-25(23-20)14-17-6-2-3-8-22-17/h2-8,13,15H,9-12,14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBFBPSAMPRAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)O)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 3-methylphenyl group through a nucleophilic substitution reaction.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrazole Formation: The pyrazole ring is synthesized separately and then coupled with the sulfonylated piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) at position 4 of the pyrazole ring participates in acid-base and nucleophilic substitution reactions.
Key Reactions:
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Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (HSO) to form corresponding esters. For example, treatment with ethanol yields the ethyl ester derivative, enhancing lipophilicity for pharmaceutical applications .
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Amidation : Converts to amides via activation with thionyl chloride (SOCl) followed by reaction with primary/secondary amines. This is critical for prodrug synthesis.
Table 1: Carboxylic Acid Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Ethanol, HSO, reflux | Ethyl ester | 78–85 | |
| Amidation | SOCl, R-NH, DCM, 0°C | Carboxamide | 65–72 | , |
Sulfonyl-Piperazine Reactivity
The sulfonamide bridge linking the piperazine and pyrazole rings is susceptible to nucleophilic displacement or hydrolysis.
Key Reactions:
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Nucleophilic Substitution : The sulfonyl group (-SO-) reacts with amines (e.g., methylamine) under basic conditions to form sulfonamides. This modifies pharmacokinetic properties.
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Acid/Base Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves, yielding 4-(3-methylphenyl)piperazine and pyrazole-sulfonic acid derivatives.
Table 2: Sulfonyl-Piperazine Reactivity
Pyrazole Ring Modifications
The pyrazole core undergoes electrophilic substitution at position 3 and 5, though steric hindrance from adjacent groups limits reactivity.
Key Reactions:
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Nitration : Directed by the sulfonyl group, nitric acid (HNO/HSO) introduces nitro groups at position 5, forming nitro-pyrazole intermediates for further reduction .
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Halogenation : Limited success with Cl or Br in acetic acid due to competing decomposition .
Coordination Chemistry
The pyridine-N and carboxylic acid-O act as Lewis bases, forming complexes with transition metals (e.g., Cu, Zn).
Example:
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Copper(II) Complexation : Reacts with CuCl in ethanol to form a tetrahedral complex, characterized by UV-Vis ( = 620 nm) and ESR spectroscopy ( = 2.08) .
Decarboxylation
Thermal decarboxylation (200°C, vacuum) removes the carboxylic acid group, generating 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole. This pathway is critical for SAR studies .
Mechanistic Insights
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DFT Calculations : Studies on analogous pyrazole derivatives indicate that electron-withdrawing groups (e.g., -SO-) reduce the HOMO-LUMO gap (ΔE = 4.2 eV), enhancing electrophilic reactivity at the pyrazole ring .
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Solubility Effects : The carboxylic acid group improves aqueous solubility ( = 1.2), but esterification increases membrane permeability ( = 2.8) .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing pyrazole and piperazine moieties exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression . The sulfonamide group is also known for its role in enhancing the efficacy of anticancer agents by improving their solubility and bioavailability.
CNS Disorders
The compound has potential applications in treating central nervous system (CNS) disorders. Piperazine derivatives are frequently investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that such compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Antimicrobial Properties
The sulfonamide moiety is associated with antimicrobial activity. Compounds with this functional group have been shown to exhibit broad-spectrum antibacterial effects, making them suitable candidates for developing new antibiotics . The structural characteristics of the compound may enhance its interaction with bacterial enzymes, leading to effective inhibition.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: This compound shares the piperazine and aniline functional groups but lacks the sulfonyl and pyrazole components.
4-(4-methylpiperazin-1-yl)methylbenzoic acid: Similar in having the piperazine and carboxylic acid groups but differs in the overall structure and functional groups.
Uniqueness
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.48 g/mol. The structure features a pyrazole core substituted with a piperazine moiety and a pyridine ring, which may contribute to its biological activity.
Research indicates that compounds similar to this one often interact with various biological targets, including:
- Serotonin Receptors: Many piperazine derivatives exhibit affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety.
- Dopamine Receptors: The piperazine structure may also confer dopaminergic activity, potentially influencing conditions such as schizophrenia and Parkinson's disease.
- Enzymatic Inhibition: Some studies suggest that sulfonamide groups can inhibit carbonic anhydrase, which plays a role in various physiological processes.
Biological Activity Data
Case Studies
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Antidepressant Effects:
In a study evaluating the antidepressant potential of similar piperazine derivatives, it was found that compounds with structural similarities exhibited significant activity in the forced swim test (FST) model, suggesting potential efficacy in treating depression. -
Antipsychotic Activity:
A comparative analysis of various piperazine derivatives indicated that modifications at the piperazine nitrogen significantly influenced binding affinity to dopamine receptors. The compound showed promising results in preclinical models for antipsychotic efficacy. -
Antitumor Activity:
Research conducted on the cytotoxicity of related compounds against cancer cell lines (e.g., HeLa and MCF-7) demonstrated that these compounds could induce apoptosis through the activation of caspases, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
